![molecular formula C18H17FN2O4S B2784824 4-ethoxy-3-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034333-40-7](/img/structure/B2784824.png)
4-ethoxy-3-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
4-ethoxy-3-fluoro-N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a chemical compound that has been synthesized for research purposes. This compound has gained attention due to its potential use in scientific research applications.
Scientific Research Applications
Synthesis and Chemical Transformations
- Research has focused on the rearrangement and synthesis of compounds with similar benzenesulfonamide structures. One study investigated the rearrangement of ethoxycarbonyl-substituted furans and indoles in the presence of benzenesulfonyl chloride in alkaline media, leading to the synthesis of carboxylic and pyrrole carboxylic acids through a Beckmann rearrangement process (Stankyavichus, Stankyavichene, & Terent’ev, 1999).
Anticancer Activity Evaluation
- Microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules has been explored, with subsequent evaluation for anticancer activity. This demonstrates the interest in developing novel compounds with potential biological activities, including targeting cancer cell lines (Kumar et al., 2015).
Photorearrangement Studies
- The base-induced photorearrangement of styrylfurans to methylnaphthalenes, including substituents like methoxy and fluoro, highlights the chemical interest in understanding and utilizing photoreactive processes for synthesizing complex aromatic compounds (Ho et al., 2011).
Quantum Chemical and Molecular Dynamics Simulation
- Quantum chemical and molecular dynamics simulation studies have been conducted to predict the inhibition efficiencies of derivatives on the corrosion of iron, showcasing the application of similar compounds in materials science and corrosion inhibition (Kaya et al., 2016).
Synthesis of New Derivatives for Biological Applications
- The synthesis of azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety points to the broad interest in creating diverse organic molecules for potential therapeutic use (Farag et al., 2011).
Mechanism of Action
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the combination of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S/c1-2-25-18-6-4-15(9-16(18)19)26(22,23)21-11-13-3-5-17(20-10-13)14-7-8-24-12-14/h3-10,12,21H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOWLPYKMPZAHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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